molecular formula C19H19N3O2 B5528964 N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide

N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide

Cat. No. B5528964
M. Wt: 321.4 g/mol
InChI Key: KYEHSNXDXDRMHD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide, commonly known as HQPA, is a compound that has gained significant attention in the field of medicinal chemistry. HQPA is a small molecule that has been synthesized and studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of HQPA is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. HQPA has also been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
HQPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. HQPA has also been shown to inhibit the growth of tumors by inhibiting the activity of certain proteins involved in tumor growth. Additionally, HQPA has been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

HQPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. HQPA is also stable under various conditions, making it suitable for use in different experimental settings. However, HQPA has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, HQPA has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of HQPA. One potential direction is the further study of its potential therapeutic applications in various diseases. HQPA has shown promise as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer, and further studies could help determine its efficacy in these diseases. Another potential direction is the development of more efficient synthesis methods for HQPA. The current synthesis method is complex and requires expertise in organic chemistry, and the development of more efficient methods could make HQPA more accessible for research. Lastly, the study of HQPA in animal models could provide valuable insights into its potential therapeutic applications and mechanisms of action.

Synthesis Methods

HQPA can be synthesized through a multi-step process involving the reaction of 4-hydroxy-2-quinolinecarboxaldehyde with L-phenylalanine methyl ester hydrochloride. The reaction produces the intermediate product, which is then purified and subjected to further reactions to obtain HQPA. The synthesis of HQPA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

HQPA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. HQPA has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal infections.

properties

IUPAC Name

(2S)-2-[(4-oxo-1H-quinolin-2-yl)methylamino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c20-19(24)17(10-13-6-2-1-3-7-13)21-12-14-11-18(23)15-8-4-5-9-16(15)22-14/h1-9,11,17,21H,10,12H2,(H2,20,24)(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEHSNXDXDRMHD-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide

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